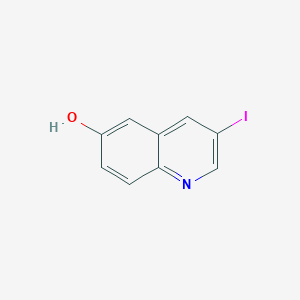

3-Iodoquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMMZPVVIZMBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726272 | |

| Record name | 3-Iodoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889660-68-8 | |

| Record name | 3-Iodoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Iodoquinolin 6 Ol

Cross-Coupling Reactions at the Carbon-Iodine Bond

The iodine atom at the C-3 position of the quinoline (B57606) ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond is generally greater than that of C-Br or C-Cl bonds, allowing for selective reactions in polyhalogenated substrates. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.com This reaction is widely used to synthesize substituted biphenyls, poly-olefins, and styrenes. byjus.com In the context of 3-iodoquinolin-6-ol, this reaction allows for the introduction of various aryl and vinyl substituents at the 3-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Chemoselective functionalization can be achieved when other halogens are present on the quinoline ring. For instance, in 6-bromo-3-iodoquinolin-4(1H)-ones, the Suzuki-Miyaura coupling occurs selectively at the more reactive C-3 iodo position. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product | Yield | Reference |

|---|

This table is illustrative and based on reactions of similar quinoline structures.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the synthesis of alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org For this compound, this reaction facilitates the direct introduction of an alkyne moiety at the C-3 position, a valuable transformation for the synthesis of more complex molecules, including pharmaceuticals and organic materials. beilstein-journals.org

The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium complex that has undergone oxidative addition with the aryl iodide. Reductive elimination then yields the arylalkyne. beilstein-journals.org The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.orglibretexts.org This allows for selective alkynylation at the C-3 position of this compound, even in the presence of other, less reactive halogens. libretexts.org

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne or Vinylalkyne | wikipedia.orgorganic-chemistry.org |

This table represents the general Sonogashira reaction and a specific example on a related quinoline system.

Heck Reaction and Olefination Strategies

The Heck reaction provides a means to form substituted alkenes by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. mdpi.comajol.info This reaction involves the oxidative addition of the palladium catalyst to the C-I bond, followed by insertion of the alkene and subsequent β-hydride elimination to give the olefinated product. mdpi.com While specific examples for this compound are not detailed in the provided search results, the general applicability of the Heck reaction to aryl iodides suggests its utility for introducing alkenyl groups at the C-3 position.

Other Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

Beyond carbon-carbon bond formation, the carbon-iodine bond at C-3 can also participate in reactions to form carbon-heteroatom bonds. These transformations are crucial for introducing nitrogen and oxygen-containing functional groups.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form C-N bonds. scholaris.ca This would involve reacting this compound with an amine in the presence of a palladium catalyst and a base.

Etherification: Similarly, the Buchwald-Hartwig or Ullmann condensation-type reactions can be used for C-O bond formation, leading to the synthesis of diaryl ethers. mdpi.comnih.gov The Ullmann reaction typically uses a copper catalyst. mdpi.com

These reactions broaden the synthetic utility of this compound, allowing for the incorporation of a diverse range of functional groups.

Reactions Involving the Hydroxyl Group at C-6

The hydroxyl group at the C-6 position of this compound offers another site for chemical modification, primarily through reactions that derivatize the oxygen atom.

Derivatization for Ether and Ester Formation

The phenolic hydroxyl group can be readily converted into ethers and esters through various standard synthetic methods.

Ether Formation: Williamson ether synthesis, involving the reaction of the corresponding phenoxide (formed by treating the phenol (B47542) with a base) with an alkyl halide, is a common method for preparing ethers.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. arabjchem.org

These derivatizations are useful for protecting the hydroxyl group during subsequent reactions at the C-3 position or for modifying the electronic and physical properties of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-3-iodoquinolin-4(1H)-one |

| 3-aryl-6-bromoquinolin-4(1H)-one |

| 2-bromo-4-iodo-quinoline |

| 4-alkynyl-2-bromo-quinoline |

| Pyridine |

Participation in Metal Complexation through Oxygen Coordination

The hydroxyl group (-OH) at the 6-position of this compound is a key site for interaction with metal ions. The oxygen atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. This behavior is characteristic of quinolinol compounds, which are well-known chelating agents. In chelation, the quinoline nitrogen can also participate, creating a stable bidentate ligand that binds to a metal ion through both the nitrogen and oxygen atoms. vulcanchem.comscirp.org This dual coordination enhances the stability of the resulting metal complex.

For instance, related 8-hydroxyquinoline (B1678124) derivatives readily form stable complexes with various transition metals like copper(II), nickel(II), and cobalt(II). scirp.orgorientjchem.org In these complexes, the deprotonated hydroxyl oxygen and the pyridine nitrogen atom of the quinoline core act as donor atoms to the metal center. scirp.org Research on 5-chloro-7-iodoquinolin-8-ol, a structurally similar compound, has shown the formation of a square-planar palladium(II) complex where the quinolinolate ligand coordinates to the metal in a bidentate N,O-fashion. researchgate.net This capacity for metal complexation makes these compounds candidates for applications in catalysis and materials science. vulcanchem.com

Table 1: Metal Complexation Characteristics of Quinolinols

| Ligand Class | Participating Atoms | Common Metal Ions | Resulting Geometry (Typical) |

| Quinolinols | Pyridine Nitrogen, Hydroxyl Oxygen | Cu(II), Ni(II), Co(II), Pd(II) | Square-planar, Octahedral scirp.orgresearchgate.net |

This table summarizes general findings for quinolinol-type ligands, including derivatives similar to this compound.

Reactivity of the Quinoline Nitrogen Atom and its Derivatives

The nitrogen atom in the quinoline ring of this compound is basic and nucleophilic, making it susceptible to reactions with electrophiles. A common transformation is N-alkylation, which leads to the formation of quaternary quinolinium salts. Another potential reaction is N-oxidation, which would form the corresponding quinoline N-oxide. While specific studies detailing these reactions on this compound are not prevalent, the general reactivity of the quinoline nucleus is well-established. For example, the nitration of 4-hydroxy-2(1H)-quinolone can occur at different positions depending on the reaction conditions, highlighting the influence of substituents on the ring's reactivity. arabjchem.org

Annulation and Ring-Closing Metathesis Strategies for Fused Systems

The this compound scaffold is a valuable starting point for the synthesis of more complex, fused polycyclic systems through annulation and metathesis reactions.

Annulation refers to the construction of a new ring onto an existing one. The iodine at position 3 and the hydroxyl at position 6 serve as critical handles for introducing the necessary functionalities to build these new rings. Palladium-catalyzed reactions are frequently employed for such constructions. nih.govresearchgate.net For example, a common strategy involves a palladium-catalyzed annulation between an ortho-haloaniline and an alkyne to construct the quinoline core itself. nih.gov Similar strategies could be adapted to build rings onto the this compound framework. For instance, a three-component reaction can yield highly conjugated thieno[2,3-b]quinoline derivatives, demonstrating how new heterocyclic rings can be fused to the quinoline system. researchgate.net

Ring-Closing Metathesis (RCM) is a powerful reaction for forming cyclic compounds, particularly macrocycles. medwinpublishers.com This strategy would involve first modifying this compound by attaching two separate alkenyl chains, one via the hydroxyl group (forming an ether) and one at the iodo-position (via a C-C coupling reaction). The resulting diene could then undergo an intramolecular cyclization mediated by a ruthenium catalyst, such as a Grubbs' catalyst, to form a new ring fused to or bridging the quinoline scaffold. medwinpublishers.commsu.edu RCM is versatile, allowing for the synthesis of rings of various sizes, from 5- to 30-membered cyclic alkenes. medwinpublishers.com The development of water-soluble catalysts has even enabled RCM to be performed in aqueous environments. caltech.edu

Functional Group Interconversions for Chemical Library Synthesis

Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry for creating libraries of related compounds from a common starting material. ias.ac.innumberanalytics.comsolubilityofthings.com this compound is an ideal substrate for FGI due to its two distinct and reactive functional groups.

The iodo group at the 3-position is particularly valuable for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds under mild conditions. fishersci.estcichemicals.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to introduce a new aryl or vinyl substituent. libretexts.orgconsensus.app This is a widely used method for synthesizing biaryl compounds. tcichemicals.com

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynyl-substituted quinoline. wikipedia.orgresearchgate.netbyjus.com This reaction is instrumental in creating conjugated enyne systems. gelest.com

Heck Coupling: Reaction with an alkene to form a vinyl-substituted quinoline. researchgate.net

The hydroxyl group at the 6-position can undergo a variety of transformations:

Etherification: Reaction with an alkyl halide in the presence of a base to form an ether.

Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester.

Conversion to Triflate: Reaction with triflic anhydride to convert the hydroxyl group into a triflate (-OTf), which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

These transformations can be performed sequentially or in combination to rapidly generate a diverse library of 3,6-disubstituted quinoline derivatives from the single parent compound, this compound.

Table 2: Key Functional Group Interconversions for this compound

| Position | Functional Group | Reaction Type | Reagents (Examples) | Resulting Group |

| 3 | Iodo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base libretexts.org | Aryl, Vinyl |

| 3 | Iodo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base wikipedia.org | Alkynyl |

| 3 | Iodo | Heck Coupling | Alkene, Pd catalyst, base researchgate.net | Alkenyl |

| 6 | Hydroxyl | Etherification | R-X, base | Ether (O-R) |

| 6 | Hydroxyl | Esterification | R-COCl, base | Ester (O-CO-R) |

| 6 | Hydroxyl | Trilation | Triflic anhydride (Tf₂O), base ub.edu | Triflate (O-Tf) |

Spectroscopic Characterization and Structural Elucidation of 3 Iodoquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For 3-Iodoquinolin-6-ol, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are crucial for a comprehensive understanding of its structure.

Proton (¹H) NMR Analysis for Structural Proximity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for identifying the presence and environment of hydrogen atoms within a molecule. It provides information on the number of different types of protons, their relative abundance, and their neighboring protons through spin-spin coupling. For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the proton of the hydroxyl group. Aromatic protons in quinoline derivatives typically resonate in the downfield region, generally between 6.5 and 9.0 ppm, with specific shifts influenced by substituents and their positions bhu.ac.inlibretexts.org. The hydroxyl proton (-OH) is expected to appear as a singlet, with its chemical shift being highly variable (typically 2.0-5.0 ppm, but can be broader and further downfield due to hydrogen bonding or solvent effects) bhu.ac.inmsu.edu. The presence and integration of these signals, along with their splitting patterns (multiplicity), provide initial insights into the molecule's structure and the proximity of different proton environments. For instance, related iodinated quinolinols, such as 4-iodoquinolin-3-ol (B3259794), exhibit characteristic signals for aromatic protons in the 7.5-8.5 ppm range, alongside a downfield singlet for the phenolic hydroxyl group nih.gov.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Typical Multiplicity | Information Gained |

| Aromatic Protons | 6.5 - 9.0 | Doublets, Triplets, Multiplets | Number and environment of aromatic hydrogens, connectivity |

| Hydroxyl Proton (-OH) | 2.0 - 5.0 (variable) | Singlet | Presence of a hydroxyl group, potential H-bonding |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. It reveals the number of distinct carbon environments and their electronic characteristics, which are often spread over a wider chemical shift range (0-220 ppm) compared to ¹H NMR libretexts.orgazooptics.com. For this compound, ¹³C NMR would display signals for the nine carbon atoms of the quinoline core. These would include aromatic carbons, some of which are quaternary (not bonded to hydrogen) and others bonded to hydrogen. The presence of the iodine atom and the hydroxyl group would influence the chemical shifts of the carbons in their vicinity. For example, carbons directly attached to electronegative atoms like oxygen or iodine, or those involved in double bonds or aromatic systems, typically resonate at lower field (higher ppm values) libretexts.orglibretexts.orglibretexts.org. Related compounds like 4-iodoquinolin-3-ol show ¹³C NMR signals in the range of 94.5 ppm for a quaternary carbon adjacent to iodine, up to 152.2 ppm for carbons bearing oxygen or involved in the conjugated system nih.gov.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Information Gained |

| Aromatic Carbons (C-H) | 110 - 150 | Number and environment of carbons bonded to hydrogen in the aromatic system |

| Aromatic Quaternary C | 100 - 160 | Identification of carbons without directly attached hydrogens, including substituted carbons |

| Carbon bearing -OH | 140 - 160 | Position of the hydroxyl group |

| Carbon bearing -I | 80 - 100 | Position of the iodine atom |

| Carbonyl/Imino Carbons | 140 - 160 | Confirmation of the quinoline ring structure |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and establishing connectivity within complex molecules like quinolines.

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton (¹H-¹H) couplings, indicating which protons are adjacent to each other through covalent bonds. This is crucial for tracing the connectivity of the quinoline ring and identifying coupled aromatic protons mdpi.comsdsu.eduepfl.ch.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning specific ¹³C signals to their corresponding ¹H signals, thereby mapping the carbon-proton framework of the molecule mdpi.comsdsu.eduepfl.chresearchgate.net.

These 2D NMR techniques, when applied together, provide a comprehensive map of the molecular structure, confirming the presence and connectivity of all atoms, which is vital for the definitive identification of this compound.

Table 3: Information Gained from 2D NMR Techniques

| Technique | Type of Correlation | Information Provided |

| COSY | ¹H-¹H | Identifies protons coupled to each other, aiding in the assignment of adjacent proton signals. |

| HSQC | ¹H-¹³C (1-bond) | Correlates protons with their directly attached carbons, facilitating the assignment of ¹³C signals. |

| HMBC | ¹H-¹³C (2-3 bonds) | Reveals long-range correlations, crucial for assigning quaternary carbons and confirming connectivity across the molecule. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of a compound. For this compound, HRMS would confirm its molecular formula (C₉H₆INO) by measuring its precise molecular mass. The calculated exact mass for C₉H₆INO is approximately 270.94941 Da nih.gov. This precise mass measurement is critical for distinguishing the target compound from other molecules with similar nominal masses. HRMS is routinely used in conjunction with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain molecular ions google.comrsc.org.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Information Gained |

| Molecular Formula | C₉H₆INO | Confirms elemental composition. |

| Nominal Molecular Weight | 271 g/mol | Provides an approximate mass for identification. |

| Exact Mass (Calculated) | 270.94941 Da | Precise mass for elemental composition determination (HRMS). |

| Molecular Ion ([M+H]⁺) | ~271.95 m/z | Observed in ESI-MS for protonated molecule nih.gov. |

| Molecular Ion ([M]⁺) | ~271.05 m/z | Expected in EI-MS. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Information

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing characteristic fragmentation pathways. For this compound, common fragmentation events might include the loss of the iodine atom, the hydroxyl group, or parts of the quinoline ring system. For example, aromatic compounds can undergo alpha-cleavage or loss of neutral fragments. The hydroxyl group might lead to dehydration (loss of H₂O) or alpha-cleavage adjacent to the hydroxyl group, as observed in alcohols libretexts.orglibretexts.org. The presence of iodine, a heavy atom, might also influence fragmentation patterns, potentially leading to the loss of HI or fragments containing iodine. Analyzing these fragment ions helps to piece together the molecular structure and confirm the positions of substituents. While specific MS/MS fragmentation data for this compound was not found in the provided literature, the general principles of fragmentation for similar aromatic and hydroxyl-containing compounds would apply libretexts.orglibretexts.orgaaup.eduyoutube.com.

Table 5: Potential Fragmentation Pathways in MS/MS

| Fragmentation Type | Potential Loss | Resulting Fragment Ion (m/z, approximate) | Structural Information Gained |

| Molecular Ion | - | ~271 | Molecular weight confirmation. |

| Loss of Iodine | I | ~144 | Indicates presence and loss of iodine atom. |

| Loss of HI | HI | ~143 | Further confirmation of iodine presence. |

| Loss of Hydroxyl Radical | •OH | ~254 | Indicates presence of hydroxyl group. |

| Dehydration | H₂O | ~253 | Characteristic for alcohols, loss of water molecule. |

| Alpha-cleavage | Various alkyl/aryl fragments | Varies | Provides information about substituents and their attachment points. |

Compound List

Computational Chemistry and Theoretical Investigations of 3 Iodoquinolin 6 Ol

Electronic Structure Calculations

Electronic structure calculations provide fundamental insights into a molecule's properties, including its geometry, electron distribution, and energy levels. These calculations are typically performed using quantum mechanical methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is based on the principle that the ground-state electronic energy of a system can be determined from its electron density github.io. DFT methods, such as the B3LYP functional, combined with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)), are employed to obtain optimized molecular geometries, bond lengths, bond angles, vibrational frequencies, dipole moments, and total energies sid.irscirp.orgscribd.comimist.ma. For 3-Iodoquinolin-6-ol, DFT calculations would provide a precise description of its stable three-dimensional structure and the energetic landscape of its ground state. These optimized geometries serve as the foundation for further theoretical analyses, such as MEP and FMO calculations.

Table 1: Illustrative DFT Ground State Properties for a Quinoline (B57606) Derivative

While specific DFT ground state properties for this compound were not found in the literature, studies on related iodoquinoline derivatives provide examples of the types of data obtained. For instance, calculations on 5-Chloro-7-Iodoquinolin-8-ol using DFT have yielded optimized geometries and vibrational assignments sid.ir. A similar study on 7-(Dodec-1-EN-1-YL)quinolin-8-ol reported a dihedral angle of 38° between the quinoline ring and the alkenyl chain, indicating the computational ability to describe conformational aspects vulcanchem.com.

| Property | Description | Typical Computational Method | Example (Related Compound) |

| Optimized Geometry | 3D arrangement of atoms, bond lengths, bond angles, dihedral angles. | DFT (e.g., B3LYP/6-31G(d)) | Planar quinoline core |

| Total Energy | The total electronic energy of the molecule in its ground state. | DFT | eV or Hartrees |

| Vibrational Frequencies | Predicted infrared and Raman active vibrational modes. | DFT | cm⁻¹ |

| Dipole Moment | Measure of the molecule's polarity. | DFT | Debye (D) |

| Polarizability | Response of the electron cloud to an external electric field. | DFT | ų |

Molecular Electrostatic Potential (MEP) is a visual representation of the electron density distribution around a molecule, indicating regions that are electron-rich (negative potential, typically red/yellow) and electron-deficient (positive potential, typically blue) researchgate.netuni-muenchen.denih.gov. MEP mapping is a valuable tool for predicting sites of electrophilic and nucleophilic attack, thereby providing insights into the molecule's reactivity. For this compound, MEP analysis would highlight areas prone to interaction with positively charged species (electrophiles) and negatively charged species (nucleophiles). Studies on related quinoline derivatives suggest that the hydroxyl oxygen atom often exhibits a negative MEP, indicating its potential nucleophilic character vulcanchem.comresearchgate.net. The nitrogen atom in the quinoline ring can also be a site of significant electron density.

Table 2: Molecular Electrostatic Potential (MEP) Analysis Regions and Reactivity Implications

| Molecular Region | Expected MEP Character | Implication for Reactivity | Reference Basis (Related Compounds) |

| Hydroxyl (-OH) Oxygen | Negative (Electrophilic Attack Site) | Nucleophilic attack by electrophiles, hydrogen bonding acceptor. | researchgate.net, vulcanchem.com |

| Quinoline Nitrogen | Negative (Electrophilic Attack Site) | Potential site for protonation or coordination with Lewis acids. | vulcanchem.com |

| Aromatic Ring Carbons | Varied (depending on substituents) | Sites for electrophilic aromatic substitution or nucleophilic addition. | General principle |

| Iodine Atom | Varied (can be polarized) | Can influence electron distribution and participate in halogen bonding. | General principle |

Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding molecular reactivity and regioselectivity imperial.ac.ukwikipedia.orgrsc.org. The HOMO represents the region where a molecule is most likely to donate electrons, while the LUMO represents the region where it is most likely to accept electrons sid.irimist.ma. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a measure of the molecule's stability and its susceptibility to chemical reactions; a smaller gap generally indicates higher reactivity sid.irimist.ma. The coefficients of the atomic orbitals contributing to the HOMO and LUMO indicate the specific atoms involved in these interactions, thus predicting regioselectivity in reactions. For this compound, FMO analysis would reveal which parts of the molecule are most involved in electron transfer processes, guiding predictions for reactions like nucleophilic or electrophilic additions. Studies on similar quinoline systems have reported HOMO-LUMO gaps that correlate with chemical activity sid.ir.

Table 3: Illustrative Frontier Molecular Orbital (FMO) Analysis Parameters

| Orbital | Energy (eV) | Description | Significance for Reactivity | Example (Related Compound) |

| HOMO | -5.8 | Highest Occupied Molecular Orbital (Electron Donor) | Indicates regions of high electron density, susceptible to electrophilic attack. | vulcanchem.com |

| LUMO | -2.3 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Indicates regions of low electron density, susceptible to nucleophilic attack. | vulcanchem.com |

| Gap | 3.5 | Energy difference between HOMO and LUMO (HOMO-LUMO Gap) | Smaller gap implies higher reactivity; influences electronic transitions and chemical stability. | sid.ir, vulcanchem.com |

Note: The values presented in this table are illustrative, drawn from studies on related quinoline derivatives, to demonstrate the typical output of FMO analysis.

Coordination Chemistry of 3 Iodoquinolin 6 Ol As a Ligand

Electronic Properties and Ligand Field Theory in Metal Complexes

The study of coordination complexes involving 3-Iodoquinolin-6-ol as a ligand necessitates an understanding of its electronic properties and how these influence the behavior of the resulting metal complexes within the framework of ligand field theory (LFT). LFT is a crucial theoretical model in inorganic chemistry that describes the bonding, orbital arrangements, and resulting properties of transition metal complexes. It builds upon crystal field theory by incorporating molecular orbital concepts, thereby providing a more nuanced explanation for phenomena such as color, magnetism, and reactivity.

General Principles of Ligand Field Theory

Ligand field theory posits that the d-orbitals of a central metal ion, which are degenerate in a free ion, experience splitting into different energy levels when surrounded by ligands in a coordination complex. This splitting, known as ligand field splitting (Δ), is dependent on the nature of the metal ion, its oxidation state, and the geometry of the complex, as well as the electronic characteristics of the ligands. For instance, in an octahedral geometry, the five d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (e<0xE1><0xB5><0x8D>). The energy difference between these sets (Δ<0xE2><0x82><0x92>) dictates many of the complex's properties, including its absorption spectrum and magnetic behavior wikipedia.orgals-japan.comnumberanalytics.comlibretexts.orgnumberanalytics.comnumberanalytics.com. Ligands are categorized based on their ability to cause this splitting, with strong-field ligands inducing larger splittings than weak-field ligands, as described by the spectrochemical series wikipedia.orgals-japan.com.

Electronic Properties and Spectroscopic Characterization

The electronic properties of metal complexes are typically investigated through spectroscopic methods, most notably UV-Visible (UV-Vis) spectroscopy. UV-Vis spectra provide insights into electronic transitions occurring within the complex, such as d-d transitions (responsible for the color of many transition metal complexes) and charge-transfer (CT) transitions (e.g., ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT) numberanalytics.combendola.comsysrevpharm.org. The energy and intensity of these absorption bands are directly related to the ligand field splitting and the nature of the metal-ligand bonding.

Electrochemical methods, such as cyclic voltammetry (CV), are also vital for probing the electronic properties of coordination compounds. CV studies reveal the redox potentials of the metal center and the ligand, providing information about the ease of oxidation or reduction and the stability of different oxidation states als-japan.comcovenantuniversity.edu.ngiieta.orgnih.govelectrochemsci.org. These electrochemical parameters are influenced by the electron-donating or electron-withdrawing nature of the ligand and its interaction with the metal ion.

Furthermore, computational methods, particularly Density Functional Theory (DFT), are increasingly employed to predict and understand the electronic structures of metal complexes. DFT calculations can provide valuable data such as HOMO-LUMO energy gaps, charge distributions, and optimized molecular geometries, which correlate with experimental spectroscopic and electrochemical findings bendola.comnih.govmdpi.commtu.eduahievran.edu.tracs.org.

Application to this compound

Specific detailed research findings and comprehensive data tables concerning the electronic properties and ligand field theory of this compound in its metal complexes are not extensively documented in the readily accessible literature. However, based on its molecular structure, several aspects can be anticipated regarding its behavior as a ligand:

Quinoline (B57606) Core: The quinoline moiety provides a π-conjugated system and a nitrogen atom in the pyridine (B92270) ring, which can act as a Lewis base for coordination to metal ions. The π-system can participate in π-backbonding interactions with suitable metal d-orbitals, influencing the ligand field strength and electronic transitions als-japan.comlibretexts.orgrsc.org.

Hydroxyl Group (-OH) at Position 6: The hydroxyl group can act as an additional coordination site (O-donor), potentially leading to chelation. The phenolic oxygen can also influence the electron density distribution within the ligand and affect its electronic donating ability.

Iodine Atom (-I) at Position 3: The iodine substituent is an electronegative atom that can exert an electron-withdrawing inductive effect. It is also a polarizable atom, which can influence metal-ligand bond strengths and potentially participate in weaker interactions. While studies on isomers suggest that halogen substituents can modulate electronic properties vulcanchem.com, specific quantitative data for this compound in metal complexes is lacking.

In the absence of direct experimental data for this compound complexes, studies would typically involve synthesizing complexes with various transition metals and characterizing them using techniques such as UV-Vis spectroscopy to identify characteristic absorption bands (d-d and CT transitions), cyclic voltammetry to determine redox potentials, and DFT calculations to elucidate frontier molecular orbital energies and ligand field parameters. The resulting data would then be analyzed to understand how the this compound ligand influences the electronic structure and stability of the metal complexes.

Basic Properties of this compound

While specific data on its coordination chemistry is limited, the fundamental physicochemical properties of this compound are known.

| Property | Value/Description | Source |

| Molecular Formula | C₉H₆INO | biosynth.com |

| Molecular Weight | 271.05 g/mol | biosynth.com |

| CAS Number | 889660-68-8 | biosynth.com |

| IUPAC Name | This compound | biosynth.com |

| Boiling Point | 393.5 °C | biosynth.com |

| Potential Donors | N (quinoline ring), O (hydroxyl group) | - |

| Substituents | Iodine at position 3, Hydroxyl at position 6 | - |

Applications of 3 Iodoquinolin 6 Ol in Advanced Organic Synthesis

Precursor for Diversified Quinoline (B57606) Derivatives through Site-Specific Functionalization

The iodine atom at the 3-position of 3-Iodoquinolin-6-ol is a highly reactive handle, readily participating in a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing carbon-carbon and carbon-heteroatom bonds, thereby diversifying the quinoline core.

Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. For instance, related iodoquinoline systems have been shown to undergo chemoselective functionalization at the iodo-substituted position. For example, 3-iodoquinolin-4(1H)-one derivatives have been successfully coupled with arylboronic acids, yielding 3-aryl-6-bromoquinolin-4(1H)-ones with good to excellent yields, demonstrating the utility of the iodo group in these transformations nih.gov. Similarly, a derivative containing the 3-iodoquinolin-6-yl moiety has been employed in palladium-catalyzed reactions, highlighting the reactivity of the iodine substituent in complex synthetic sequences google.com.

Hydroxyl Group Reactivity: The hydroxyl group at the 6-position offers another site for functionalization. It can be readily protected, alkylated, or acylated to modulate solubility, reactivity, or to serve as an attachment point for further synthetic elaborations. Furthermore, the hydroxyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline ring.

Table 1: Representative Cross-Coupling Reactions of Iodoquinoline Scaffolds

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Yield Range | Reference |

| Suzuki-Miyaura | Arylboronic acids | Pd-catalyzed, e.g., Pd(OAc)₂, phosphine (B1218219) ligand, base | 3-Aryl-6-bromoquinolin-4(1H)-ones | 47–84% | nih.gov |

| General Functionalization | Various (e.g., terminal alkynes, amines) | Pd-catalyzed (e.g., Pd(0) or Pd(II) complexes), appropriate ligands, bases | Diversified quinoline derivatives | Varies | nih.govgoogle.com |

Building Block for Fused Polycyclic Heteroaromatic Systems

The quinoline framework is a prevalent scaffold in many fused polycyclic heteroaromatic systems, which often exhibit significant biological activities and material properties. This compound, with its reactive iodine and hydroxyl functionalities, can serve as a versatile synthon for constructing such complex ring systems.

The iodine atom can be utilized in cyclization reactions, such as intramolecular Heck cyclizations or as a leaving group in nucleophilic aromatic substitutions that lead to ring closure. The hydroxyl group can also participate in cyclization events, for example, through dehydration or condensation reactions. Literature examples of fused quinolines, such as thiazoloquinolines and thienoquinolines, are synthesized using various quinoline derivatives as starting materials, demonstrating the general utility of the quinoline core in building fused heterocycles researchgate.net. Similarly, quinoline-isoxazole derivatives are accessible through click chemistry approaches involving quinoline carbaldehydes researchgate.net. The specific functional handles on this compound provide strategic points for annulation reactions to create novel fused polycyclic systems, including potentially azaphospholoquinolines or other complex heterocycles.

Role in the Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

The development of efficient chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While direct examples of chiral ligands derived specifically from this compound are not extensively detailed in the provided literature, its structural features suggest significant potential in this area.

The quinoline scaffold itself is found in various biologically active molecules and has been explored in the context of ligand design. The hydroxyl group at the 6-position can be readily modified to incorporate chiral auxiliaries or to attach chiral moieties, potentially leading to novel chiral ligands. For instance, chiral ethers or esters derived from the hydroxyl group could be synthesized. Furthermore, the iodine atom at the 3-position can be replaced via cross-coupling reactions with chiral fragments, such as chiral phosphines or amines, to construct sophisticated ligands. Literature on asymmetric catalysis frequently features nitrogen-containing heterocycles and phosphorus-based ligands, including those derived from related quinoline structures or other aromatic systems, highlighting the general principles applicable to the design of ligands from functionalized quinolines mdpi.comorgsyn.orgsigmaaldrich.commdpi.com.

Integration in Multistep Total Synthesis Pathways of Complex Molecules

The inherent reactivity of both the iodine atom and the hydroxyl group makes this compound a strategic intermediate in the multistep total synthesis of complex organic molecules. Its ability to undergo selective functionalization allows for the stepwise construction of intricate molecular architectures.

As a functionalized building block, this compound can be incorporated into synthetic routes where the quinoline core is a required structural element. The iodine atom can be used to attach larger fragments via cross-coupling, while the hydroxyl group can be modified or used for further cyclization steps. Although specific instances of this compound being a key intermediate in the total synthesis of well-known natural products are not explicitly detailed in the accessible literature, its utility as a versatile intermediate for creating diverse functionalized quinoline derivatives is evident. Such derivatives can then be integrated into broader total synthesis strategies, contributing to the construction of complex targets google.comgoogle.comnobelprize.org.

Compound List:

this compound

Emerging Research Directions for 3 Iodoquinolin 6 Ol

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinoline (B57606) derivatives. nih.govzenodo.org Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov Consequently, a key area of emerging research is the development of sustainable and environmentally friendly synthetic routes to 3-Iodoquinolin-6-ol.

One promising approach is the use of ionic liquids as catalysts or reaction media. For instance, a one-pot synthesis of substituted quinolines has been demonstrated using a fluoroboric acid-based ionic liquid, [Et3NH]+[BF4]−, as a catalyst. ias.ac.in This method offers high yields (78–93%) and short reaction times (20–65 minutes) under mild conditions. ias.ac.in The potential application of such ionic liquid-based methodologies to the synthesis of this compound could significantly reduce the environmental impact compared to conventional methods.

Another avenue of exploration is the development of one-pot syntheses that minimize intermediate purification steps, thereby reducing solvent consumption and waste. rsc.org For example, a copper-catalyzed one-pot synthesis of functionalized quinolines has been developed using glucose-derived ionic liquids, with molecular oxygen as the oxidant. rsc.org Adapting such a strategy for this compound, possibly by incorporating an iodination step, represents a significant step towards a more sustainable manufacturing process.

The table below summarizes key aspects of sustainable methodologies being explored for quinoline synthesis, which could be adapted for this compound.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Ionic Liquid Catalysis | Use of non-volatile, recyclable catalysts. ias.ac.in | Reduced solvent waste, milder reaction conditions, potential for catalyst reuse. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. rsc.org | Increased efficiency, reduced workup and purification, lower solvent consumption. |

| Green Solvents | Utilization of water, ethanol, or bio-derived solvents. rsc.org | Reduced toxicity and environmental impact. |

| Metal-Free Catalysis | Avoidance of heavy or toxic metal catalysts. rsc.org | Reduced contamination of the final product and the environment. |

Exploration of Photochemical and Electrochemical Reactions for Selective Transformations

Photochemical and electrochemical methods offer unique opportunities for the selective functionalization of quinoline scaffolds. These techniques can often proceed under mild conditions and can provide access to reactive intermediates that are difficult to generate using traditional thermal methods.

Visible-light-mediated reactions, in particular, have gained significant attention in recent years. For instance, the C-H hydroxyalkylation of quinolines has been achieved using visible light to generate acyl radicals from 4-acyl-1,4-dihydropyridines. This approach avoids the need for external oxidants and allows for the functionalization of the quinoline ring under mild conditions. The application of similar photoredox catalysis strategies to this compound could enable selective C-H functionalization at other positions on the quinoline core.

The combination of photochemistry and electrochemistry presents another exciting frontier. nih.gov This synergistic approach can enable challenging transformations by using light to generate reactive species from electrochemically generated intermediates. nih.gov For this compound, this could potentially be used to achieve selective cross-coupling reactions at the iodo-substituted position or to introduce new functional groups onto the quinoline ring. For example, an electrochemical method for the amination of sp3 C-H bonds has been developed that uses iodide as a mediator in combination with light-induced cleavage of an N-I bond. nih.gov

The following table outlines potential photochemical and electrochemical transformations relevant to this compound.

| Reaction Type | Methodology | Potential Application to this compound |

| Photoredox Catalysis | Visible-light-induced radical reactions. | Selective C-H functionalization, introduction of alkyl or acyl groups. |

| Electrochemical Synthesis | Anodic or cathodic reactions to induce transformations. mdpi.com | Controlled oxidation or reduction, potential for novel cyclization reactions. |

| Photoelectrochemical Synthesis | Combination of light and electricity to drive reactions. nih.gov | Access to unique reactive intermediates, improved functional group tolerance. |

Application in Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. vapourtec.comresearchgate.net The application of flow chemistry to the synthesis of quinoline derivatives is an active area of research, and these principles can be directly applied to the production of this compound. rsc.orgresearchgate.net

A continuous flow synthesis of quinolines has been demonstrated via a tandem photoisomerization-cyclization process, achieving throughputs of over one gram per hour. vapourtec.comresearchgate.net This highlights the potential for photochemical reactions, as discussed in the previous section, to be efficiently scaled up using flow reactors. Such a setup could be envisioned for a multi-step synthesis of this compound, where different reaction zones within the flow reactor could be dedicated to specific transformations.

The use of packed-bed reactors containing solid-supported catalysts or reagents is another key feature of flow chemistry. This allows for easy separation of the product from the catalyst, simplifying purification and enabling the continuous reuse of the catalyst. For the synthesis of this compound, a flow process could be designed that incorporates a solid-supported iodinating agent, followed by subsequent reaction and purification steps, all within an integrated flow system.

Key benefits of applying flow chemistry to the synthesis of this compound are summarized below.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Safety | Better control over reaction temperature and pressure, smaller reaction volumes. researchgate.net |

| Improved Scalability | Straightforward to increase production by running the system for longer or by numbering up reactors. vapourtec.com |

| Increased Efficiency | Faster reaction times due to improved heat and mass transfer, potential for telescoping reactions. researchgate.net |

| Automation and Control | Precise control over reaction parameters leading to higher reproducibility and purity. |

Advanced In Situ Spectroscopic Monitoring of Reactions for Kinetic and Mechanistic Studies

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes and ensuring process control. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting species without the need for sampling, providing valuable insights into the reaction progress.

For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to track the formation and consumption of key functional groups. For example, a study on the synthesis of quinolines from aniline (B41778) and propanol (B110389) over a zeolite catalyst utilized in situ FTIR to investigate the reaction mechanism. rsc.orgresearchgate.net This technique could be similarly applied to monitor the key bond-forming events in the synthesis of this compound, helping to identify reaction intermediates and optimize reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ reaction monitoring. By using a flow-NMR setup, it is possible to continuously monitor the composition of the reaction mixture as it flows through the detector. This can provide detailed information on the concentrations of reactants, intermediates, and products over time, which is invaluable for kinetic modeling and mechanistic elucidation.

The table below highlights the potential of different in situ spectroscopic techniques for studying the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In Situ FTIR | Real-time tracking of functional group changes. rsc.orgresearchgate.net | Monitoring of key bond formations, identification of transient intermediates. |

| In Situ NMR | Quantitative concentration data of all NMR-active species. | Detailed kinetic analysis, mechanistic investigations. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, often better in aqueous media. | Monitoring reactions in aqueous or biphasic systems. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Tracking the formation of the quinoline core, studying photochemical reactions. |

By embracing these emerging research directions, the scientific community can develop more efficient, sustainable, and well-understood methods for the synthesis of this compound, thereby facilitating its broader application in various fields of chemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.